Ethyl 7-Chloroquinazoline-4-acetate Ethyl 7-Chloroquinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18376363
InChI: InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3
SMILES:
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

Ethyl 7-Chloroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18376363

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-Chloroquinazoline-4-acetate -

Specification

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name ethyl 2-(7-chloroquinazolin-4-yl)acetate
Standard InChI InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3
Standard InChI Key RJEUHIMYAJESCG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 7-Chloroquinazoline-4-acetate (C₁₂H₁₁ClN₂O₂) belongs to the quinazoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyrimidine moiety. The molecular weight of this compound is 250.68 g/mol, with a chlorine substitution at position 7 and an ethyl acetate group at position 4 critical to its reactivity and biological interactions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure, particularly the regioselective placement of substituents .

Comparative analysis with isomers such as Ethyl 5-Chloroquinazoline-4-acetate reveals distinct electronic and steric profiles. The 7-chloro derivative exhibits enhanced electrophilicity at the quinazoline core due to the chlorine atom’s inductive effects, influencing its binding affinity to biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Ethyl 7-Chloroquinazoline-4-acetate typically involves cyclization of anthranilic acid derivatives. A representative route includes:

  • Amidation: Reaction of 2-aminobenzoic acid with acetyl chloride to form an intermediate amide.

  • Cyclization: Treatment with acetic anhydride under reflux to yield the quinazoline core.

  • Chlorination and Esterification: Sequential introduction of chlorine at position 7 and ethyl acetate at position 4 using halogenating agents and alcoholysis .

Continuous Flow Industrial Methods

Industrial protocols prioritize efficiency and scalability. A patented continuous synthesis method for analogous compounds employs:

  • Falling film reactors to enhance mass transfer during chlorination.

  • Microwave-assisted esterification to reduce reaction times (2–3 hours vs. 6–8 hours conventionally).

  • In-line purification via distillation to achieve >99% purity .

Table 1: Comparative Synthesis Parameters

ParameterBatch MethodContinuous Flow Method
Reaction Time8–12 hours2–3 hours
Yield65–75%85–92%
Purity95–97%>99%
Energy ConsumptionHighModerate

This approach minimizes polychlorination byproducts and improves selectivity, critical for pharmaceutical-grade production .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with potassium permanganate (KMnO₄) introduces hydroxyl or ketone groups, yielding quinazoline N-oxides. These derivatives exhibit altered solubility and bioactivity .

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the ester group to a primary alcohol, enabling further functionalization .

Nucleophilic Substitution

The chlorine atom at position 7 participates in aromatic substitution reactions. For example:

  • Amination: Reaction with ammonia or amines produces 7-aminoquinazoline derivatives.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups, expanding structural diversity for drug discovery .

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)6.55Apoptosis induction via Bcl-2 suppression
HeLa (Cervical Cancer)1.73Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.88Inhibition of EGFR signaling

These effects correlate with structural features: the chloro group enhances membrane permeability, while the ester moiety facilitates intracellular hydrolysis to active metabolites .

Enzyme Inhibition

Pharmacokinetic and Drug-Likeness Profiling

Computational models predict favorable pharmacokinetic properties:

  • Absorption: High gastrointestinal absorption due to logP = 2.1.

  • Metabolism: Hepatic clearance via CYP3A4, with no predicted hepatotoxicity.

  • Half-Life: 4.2 hours in murine models, suitable for daily dosing .

Table 3: Predicted ADMET Properties

ParameterValue
LogP2.1
Water Solubility0.12 mg/mL
Plasma Protein Binding89%
HERG InhibitionLow risk

Industrial and Regulatory Considerations

Scalable Production Challenges

  • Byproduct Management: Polychlorinated impurities require rigorous chromatography or recrystallization.

  • Cost Efficiency: Raw material costs for diketene and chlorine gas account for 60% of production expenses .

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